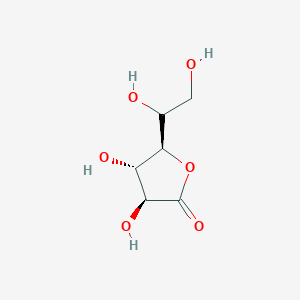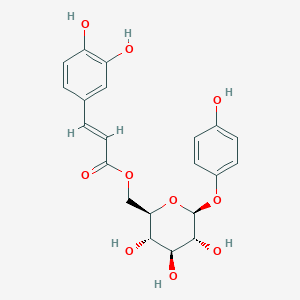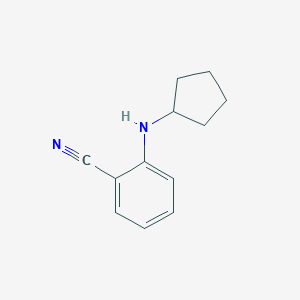
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Vue d'ensemble
Description
The compound (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one is a stereoisomer of a sugar derivative This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of a suitable sugar derivative, followed by cyclization to form the lactone ring. The reaction conditions often include the use of oxidizing agents such as periodic acid or sodium periodate , and the reaction is typically carried out in an aqueous medium at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve the desired stereochemistry. These methods can offer higher yields and greater specificity compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
Applications De Recherche Scientifique
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It can be used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism by which (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions that can influence its reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- It also shares similarities with other lactones, such as gamma-butyrolactone and delta-valerolactone .
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: is similar to other sugar derivatives, such as and .
Uniqueness
What sets This compound apart is its specific stereochemistry and the presence of both hydroxyl groups and a lactone ring. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of stereochemically complex molecules.
Propriétés
IUPAC Name |
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-VRUJNKQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)






